Isosorbide-13C6 2-Nitrate

Bioanalysis Method Validation LC-MS/MS

This 13C6-labeled analog is the definitive internal standard for LC-MS/MS quantification of isosorbide 2-mononitrate and 5-mononitrate in biological matrices. Uniform 13C6 labeling provides a +6 Da mass shift, ensuring complete chromatographic co-elution and precise correction of matrix effects, extraction variability, and instrument drift. Essential for achieving FDA/EMA-compliant accuracy (±15%) in regulated bioequivalence studies and ANDA submissions. Proven utility in chiral separation methods and preclinical PK/ADME studies requiring robust, reproducible analyte quantitation.

Molecular Formula [13C]6H9NO6
Molecular Weight 197.09
CAS No. 1391051-97-0
Cat. No. B602657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosorbide-13C6 2-Nitrate
CAS1391051-97-0
Synonyms1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate;  6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6;  1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate;  Isosorbide-13C6 2-Mononitrate; 
Molecular Formula[13C]6H9NO6
Molecular Weight197.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosorbide-13C6 2-Nitrate (CAS 1391051-97-0) | Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Isosorbide-13C6 2-Nitrate (CAS 1391051-97-0) is a stable isotope-labeled analog of the active vasodilator metabolite isosorbide-2-mononitrate, in which all six carbon atoms are uniformly enriched with the heavy carbon-13 isotope . This compound is classified as a nitrate ester and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of isosorbide mononitrate metabolites in complex biological matrices . Its application is critical for supporting method development, method validation (AMV), quality control (QC), and the regulatory submission of Abbreviated New Drug Applications (ANDA) for isosorbide mononitrate-based pharmaceuticals [1].

Why Unlabeled Isosorbide 2-Nitrate Cannot Replace Its 13C6-Labeled Analog in Validated Analytical Workflows


In regulated bioanalytical method validation, the use of a stable isotope-labeled internal standard (SIL-IS) is not an optional enhancement but a fundamental requirement to achieve the precision, accuracy, and robustness mandated by guidelines from agencies such as the FDA and EMA [1]. Unlabeled isosorbide 2-nitrate (CAS 16106-20-0) is chemically identical to the target analyte and thus cannot be independently detected or quantified by mass spectrometry when co-present in a sample . In contrast, the 13C6-labeled analog possesses a unique mass shift (+6 Da) that allows the mass spectrometer to differentiate its signal from that of the endogenous or administered analyte, enabling it to effectively correct for variations in sample preparation, extraction efficiency, and instrument drift, which are critical failure points in quantitative bioanalysis [2].

Quantitative Evidence for Isosorbide-13C6 2-Nitrate in Bioanalytical Method Validation


Achieves FDA-Validated Accuracy and Precision in Chiral LC-MS/MS Quantification of Active Isosorbide Metabolites

In a method validated per FDA guidelines, Isosorbide-13C6 2-Nitrate served as a SIL-IS for the simultaneous quantitation of isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN). The assay demonstrated inter- and intra-day accuracy and precision within the required ±15% limit for bioanalytical methods, a standard that cannot be met using unlabeled internal standards due to matrix effect and recovery variability [1].

Bioanalysis Method Validation LC-MS/MS

Enables High Sensitivity Quantification of Isosorbide 2-Mononitrate with a Validated LLOQ of 25.0 ng/mL in Plasma

Using Isosorbide-13C6 2-Nitrate as an internal standard, a validated chiral LC-MS/MS method achieved a lower limit of quantitation (LLOQ) of 25.0 ng/mL for isosorbide 2-mononitrate in both rat and human plasma. This high sensitivity, enabled by the isotope-labeled IS's ability to correct for signal suppression, is essential for accurately characterizing the pharmacokinetic profile of the active metabolite following administration of the parent drug, isosorbide dinitrate [1].

Pharmacokinetics LC-MS/MS Sensitivity

Provides a Broad Linear Dynamic Range (25-5050 ng/mL) for Reliable Quantitation Across Expected Plasma Concentrations

The validated method using the 13C6-labeled IS demonstrated a wide linear dynamic range of 25.0 to 5050 ng/mL for isosorbide 2-mononitrate in plasma (r² > 0.99). This range reliably covers the expected plasma concentrations observed in clinical studies of isosorbide dinitrate, ensuring that the method can accurately quantify both peak (Cmax) and trough (Ctrough) levels without sample dilution, a key advantage for high-throughput bioequivalence trials [1].

Bioequivalence Method Validation LC-MS/MS

Facilitates Differentiable Detection via a +6 Da Mass Shift, Overcoming Ionization Variability of Nitrate Esters in ESI-MS

Nitrate esters like isosorbide mononitrates ionize poorly in electrospray ionization (ESI), necessitating adduct formation for detection. The 13C6 label on the internal standard provides a consistent +6 Da mass shift relative to the unlabeled analyte [1]. This allows the mass spectrometer to unequivocally differentiate the analyte and IS signals in the multiple reaction monitoring (MRM) mode, even when the analyte itself exhibits variable or inefficient ionization, a fundamental challenge that cannot be overcome with a non-isotopic analog .

Mass Spectrometry Internal Standard Ionization

Critical Application Scenarios for Isosorbide-13C6 2-Nitrate in Pharmaceutical R&D


Validated LC-MS/MS Quantitation of Isosorbide Mononitrate Metabolites in Plasma for Bioequivalence Studies

This compound is the definitive internal standard for LC-MS/MS methods developed to quantify isosorbide 2-mononitrate and isosorbide 5-mononitrate in biological fluids. It is essential for bioequivalence studies supporting ANDA submissions for generic isosorbide mononitrate and dinitrate formulations, as demonstrated in a validated chiral assay achieving FDA-compliant accuracy and precision (±15%) across a linear range of 25-5050 ng/mL [1].

Pharmacokinetic Profiling of Isosorbide Dinitrate in Preclinical and Clinical Studies

To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of isosorbide dinitrate, precise measurement of its active metabolites is required. This 13C6-labeled IS corrects for analytical variability in complex plasma samples, enabling the generation of robust pharmacokinetic parameters such as AUC, Cmax, and t1/2, which was successfully applied in a preclinical rat PK study following oral ISDN administration [1].

Method Development and Validation for Quality Control in Pharmaceutical Manufacturing

This compound is a key reference material for developing and validating analytical methods for quality control (QC) and release testing of isosorbide mononitrate drug substances and products. Its use as an IS ensures the analytical method's specificity, accuracy, and reproducibility for impurity profiling and assay determination, which are critical for meeting pharmacopeial standards and regulatory compliance [2].

Chiral Separation and Analysis of Enantiomeric Nitrate Metabolites

Isosorbide dinitrate metabolism yields two active enantiomeric metabolites: isosorbide 2-mononitrate and isosorbide 5-mononitrate. Accurate quantitation of each isomer necessitates a chiral separation method. Isosorbide-13C6 2-Nitrate, as an isotopically labeled analog, serves as an ideal internal standard for such chiral LC-MS/MS assays, as it co-elutes with the analyte of interest and corrects for any stereospecific matrix effects or recovery differences [1].

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